2-(Dimethylamino)quinolin-8-ol

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-(Dimethylamino)quinolin-8-ol, often involves multistep reactions that include the formation of quinoline ring systems followed by functionalization. A study detailed the synthesis of dimethyltin(IV) 5-[(E)-2-(aryl)-1-diazenyl)quinolin-8-olates, which showcases the complexity and the specific conditions required for synthesizing quinoline derivatives with specific functional groups (Basu Baul et al., 2013). Additionally, the synthesis of 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters highlights another approach to quinoline synthesis, indicating the versatility of synthetic routes available for these compounds (Zhang et al., 2003).

Molecular Structure Analysis

Studies involving the molecular structure of quinoline derivatives often employ various spectroscopic techniques to elucidate the arrangement of atoms within the molecule. For instance, the structural studies of dimethyltin(IV) quinolin-8-olates provided insights into the coordination geometry around the tin atom, which is influenced by the quinoline derivatives (Basu Baul et al., 2013).

Chemical Reactions and Properties

The reactivity of this compound derivatives towards various reagents and conditions has been explored, revealing information about their chemical properties. For example, the study on the reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline demonstrates the potential for hydrolysis and coordination reactions, indicating the ambiphilic nature of certain quinoline derivatives (Son et al., 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior of chemical compounds. The crystal structure analysis of quinoline derivatives provides insights into their solid-state arrangements and potential interactions, which are essential for designing materials and understanding their reactivity (Rudenko et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are fundamental aspects that influence their applications in various fields. The study on the molecular structure and protonation trends in quinoline derivatives sheds light on their basicity and potential as proton sponges, which is significant for their use in catalysis and as building blocks in organic synthesis (Dyablo et al., 2016).

Scientific Research Applications

Antituberculosis Activity

One of the notable applications of compounds related to 2-(Dimethylamino)quinolin-8-ol is in the field of antituberculosis activity. A study by Omel’kov et al. (2019) describes the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with significant antituberculosis activity. A specific compound in this class is being prepared for clinical practice due to its high antituberculosis potential (Omel’kov et al., 2019).

Alzheimer's Disease Research

This compound derivatives have also been explored in Alzheimer's disease research. A study by Villemagne et al. (2017) reports on the development of a second-generation 8‐OH quinoline (2‐(dimethylamino) methyl‐5, 7‐dichloro‐8‐hydroxyquinoline) for targeting amyloid β in Alzheimer's disease. This compound showed potential in improving cognition and was explored in a randomized, exploratory molecular imaging study (Villemagne et al., 2017).

Cancer Research

The applications in cancer research are diverse. Wang et al. (2009) explored the structure-activity relationships of newly synthesized analogues of natural compounds (makaluvamines), which include derivatives of this compound. These compounds exhibited notable anticancer activity in vitro and in vivo, particularly against breast cancer (Wang et al., 2009).

Schizophrenia Treatment

Research by Moghaddam et al. (2013) evaluated the anti-schizophrenia activities of 2-(dimethylamino)- and 2-(methylamino)- 7H-naphtho[1,2,3-de]quinolin-7-one derivatives in a ketamine-induced experimental schizophrenia model in mice. Certain derivatives, specifically D9, were found to reduce depressive-like behaviors, suggesting potential efficacy in the treatment of depressive symptoms of schizophrenia patients (Moghaddam et al., 2013).

Corrosion Inhibition

In the field of material science, specifically corrosion inhibition, Dkhireche et al. (2020) studied the properties of newly synthesized quinoline derivatives, including 5-((2-(4-dimethylamino)phenyl-1H-benzo[d]imidazol-1-yl)methyl)quinolin-8-ol, as corrosion inhibitors on mild steel in phosphoric acid media. The study found that these compounds act as effective corrosion inhibitors (Dkhireche et al., 2020).

Chemotherapy Mechanism Study

Yoshida et al. (2008) identified the signal recognition particle as a target of TAS-103, a quinoline derivative, using high-performance affinity latex beads. This study provided new insights into the mechanisms underlying the effects of chemotherapy drugs like TAS-103 (Yoshida et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-(Dimethylamino)quinolin-8-ol, also known as PBT2, is the ATP synthase in mycobacteria . This compound is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase .

Mode of Action

PBT2 binds to the subunit c of ATP synthase , an enzyme essential for the generation of energy in M. tuberculosis . This binding inhibits the ATP synthase, thereby disrupting the energy production in the bacteria .

Biochemical Pathways

The inhibition of ATP synthase affects the energy production pathway in the bacteria, leading to its death . In Streptococcus pneumoniae, PBT2 disrupts zinc homeostasis, impairing the activity of the peptidoglycan biosynthetic enzyme GlmU .

Pharmacokinetics

It is known that bedaquiline, a closely related compound, is highly protein-bound, suggesting that pbt2 may have similar properties .

Result of Action

The inhibition of ATP synthase by PBT2 leads to the death of the bacteria . In S. pneumoniae, PBT2-mediated zinc intoxication breaks resistance to multiple antibiotic classes and rescues the efficacy of ampicillin treatment during drug-resistant lung infection .

Action Environment

It is suggested that dietary flavonoids, glutathione, and amino acids could form zinc complexes and facilitate the transport of zinc, potentially influencing the action of PBT2 .

Safety and Hazards

Future Directions

PBT2 {5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol} is a hydroxyquinoline-based ionophore that was developed as a treatment for Alzheimer’s disease and Huntington’s disease, and it progressed to phase 2 human clinical trials . This suggests potential future directions for the use of “2-(Dimethylamino)quinolin-8-ol” and its derivatives in medical applications.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)quinolin-8-ol plays a crucial role in biochemical reactions, particularly as a zinc ionophore. It facilitates the transport of zinc ions across cell membranes, which is essential for various enzymatic activities. The compound interacts with enzymes such as superoxide dismutase (SOD) and proteins like DJ-1 and Nrf2. These interactions are vital for maintaining cellular redox balance and protecting cells from oxidative stress .

Cellular Effects

This compound has been shown to influence various cellular processes. It enhances the antioxidative effect of DJ-1 in NG108-15 cells by increasing cellular copper content and promoting the nuclear translocation of Nrf2. This leads to increased SOD activity and protection against oxidative stress-induced mitochondrial dysfunction and apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a zinc ionophore, facilitating the transport of zinc ions into cells. This interaction with zinc ions is crucial for the activation of enzymes like SOD and the stabilization of proteins such as DJ-1. The compound also influences gene expression by promoting the nuclear translocation of Nrf2, which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to potential degradation. Long-term studies have shown that the compound maintains its protective effects against oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and improves cognitive functions in models of neurodegenerative diseases. At higher doses, it may cause adverse effects, including toxicity and disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to metal ion homeostasis. It interacts with enzymes and cofactors involved in the regulation of zinc and copper ions, affecting metabolic flux and metabolite levels. The compound’s role in modulating metal ion concentrations is crucial for its biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its biological activity. The compound’s ability to transport zinc ions across cell membranes is particularly significant for its therapeutic potential .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The compound’s presence in the nucleus is associated with its role in regulating gene expression and protecting against oxidative stress .

properties

IUPAC Name |

2-(dimethylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)10-7-6-8-4-3-5-9(14)11(8)12-10/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPJCCZQFZBUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305608 | |

| Record name | 2-(Dimethylamino)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70125-18-7 | |

| Record name | 2-(Dimethylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

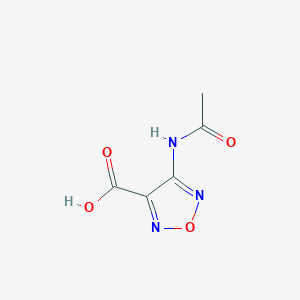

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

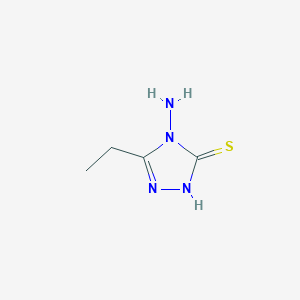

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

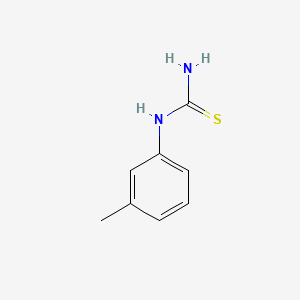

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)